
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Overview
Description
2-Amino-5-(benzyloxy)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Amino-5-(benzyloxy)-4-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes . These interactions are crucial for the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids. The nature of these interactions involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic process.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiproliferative activities against human leukemia cell lines and prostate cancer cell lines . This compound affects cell function by modulating key signaling pathways and altering gene expression patterns, leading to changes in cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as histone deacetylases (HDACs) and Bcr-Abl kinase . By inhibiting these enzymes, the compound can alter gene expression and disrupt cellular processes that are critical for cancer cell survival. Additionally, it may interact with other proteins and enzymes, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Biological Activity
2-Amino-5-(benzyloxy)-4-methoxybenzamide is an organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an amino group, a benzyloxy group, and a methoxy group attached to a benzamide core, which contributes to its unique chemical properties and biological interactions. The molecular formula of this compound is C16H18N2O3, with a molecular weight of approximately 286.33 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms of action remain under investigation. The compound's structure allows it to form hydrogen bonds with amino acids in target proteins, potentially disrupting essential biological processes.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies reveal that it may influence pathways related to cell growth and proliferation. For instance, it has been noted to interact with proteins involved in cancer cell signaling, suggesting a potential role in modulating tumor growth. Investigations into its mechanism of action indicate that it might induce apoptosis in cancer cells, thereby inhibiting their proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
- Anticancer Mechanism : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
- Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to specific targets involved in cancer progression. For example, docking simulations indicated strong interactions with the active sites of proteins related to cell cycle regulation.
Table: Summary of Biological Activities
The biological activity of this compound is hypothesized to involve several mechanisms:
- Protein Interaction : The compound may form hydrogen bonds with specific amino acid residues in target proteins, influencing their function.
- Cell Cycle Regulation : By interacting with proteins involved in the cell cycle, it may disrupt normal cellular processes leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound might increase ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-(benzyloxy)-4-methoxybenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like 4-amino-5-chloro-2-methoxybenzoic acid derivatives. A typical procedure involves refluxing the starting material (0.001 mol) with substituted benzaldehyde in absolute ethanol containing glacial acetic acid for 4 hours, followed by solvent evaporation under reduced pressure . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1 molar equivalents) and using catalysts like acetic acid to accelerate cyclization. Purification via recrystallization in methanol or chloroform is recommended .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the amino, benzyloxy, and methoxy substituents. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (254.28 g/mol), while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What chromatographic methods are recommended for purity analysis during synthesis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is effective. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate resolves impurities. Purity >98% is achievable, as confirmed by area normalization .
Q. What are the solubility profiles of this compound in common organic solvents, and how does this influence purification strategies?
- Methodological Answer : The compound is slightly soluble in chloroform, methanol, and DMSO but insoluble in water. For recrystallization, methanol is preferred due to moderate solubility (~10 mg/mL at 25°C). Gradient cooling (from reflux to 4°C) enhances crystal formation .
Advanced Research Questions
Q. How does the substitution pattern on the benzamide core influence binding affinity to neurological receptors like dopamine D2 or serotonin 5-HT3?
- Methodological Answer : Structural analogs with electron-donating groups (e.g., methoxy) at the 4-position show enhanced binding to dopamine D2 receptors (IC₅₀ ~50 nM), while benzyloxy groups at the 5-position improve selectivity for 5-HT3 receptors. Competitive radioligand binding assays using [³H]spiperone (D2) and [³H]GR65630 (5-HT3) are recommended for quantifying affinity .
Q. What are the key stability challenges of this compound under varying pH conditions, and how can degradation products be characterized?
- Methodological Answer : Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, yielding 2-methoxybenzoic acid and 4-aminophenol (90% degradation). Basic conditions (pH >10) form carboxylate salts. Stability studies using accelerated degradation (40°C/75% RH) with LC-MS monitoring identify degradation pathways .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity for enzyme targets?
- Methodological Answer : Introducing halogen substituents (e.g., Cl, Br) at the 5-position increases steric bulk, reducing off-target interactions. For example, 5-bromo analogs show 3-fold higher inhibition of histone deacetylases (HDACs) compared to the parent compound. Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (2.1) and polar surface area (70 Ų) predict moderate blood-brain barrier permeability. ADMET prediction via SwissADME estimates a half-life of ~4 hours in humans .
Q. What mechanisms underlie the biological activity of benzamide derivatives in inhibiting specific enzymes?
- Methodological Answer : The amide group chelates catalytic metal ions (e.g., Zn²⁺ in HDACs), while the methoxy group stabilizes π-π interactions with aromatic residues. Kinetic assays (e.g., fluorogenic substrate hydrolysis) reveal non-competitive inhibition (Ki = 1.2 µM) .
Q. How do steric and electronic effects of substituents impact the compound's reactivity in nucleophilic or electrophilic reactions?
Properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHJQTXPIRNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731636 | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-95-7 | |
Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60547-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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